molecular formula C35H66O5 B3026045 9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Cat. No.: B3026045
M. Wt: 566.9 g/mol
InChI Key: DPKKTCYRXHCYKZ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound is a monoacylglycerol derivative with a 9E-octadecenoic acid (elaidic acid, trans-oleic acid) esterified at the sn-3 position of a glycerol backbone. The sn-2 position contains a hydroxyl group, while the sn-1 position is substituted with a tetradecanoyl (myristic acid) group via an ester linkage . Molecular Formula: C₃₅H₆₆O₅ (Molecular Weight: 566.9 g/mol) . Synonyms:

  • 1-Myristin-3-Olein
  • DG (14:0/0:0/18:1(9E)) sn1-sn3 diacylglycerol .

Properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKTCYRXHCYKZ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-Elaidoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and elaidic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 1-Myristoyl-3-Elaidoyl-rac-glycerol involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-3-Elaidoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in elaidic acid to single bonds, forming saturated derivatives.

    Substitution: The hydroxyl group in the glycerol backbone can undergo substitution reactions with different acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of myristic acid and elaidic acid derivatives.

    Reduction: Formation of saturated diacylglycerols.

    Substitution: Formation of various acylated glycerol derivatives.

Scientific Research Applications

1-Myristoyl-3-Elaidoyl-rac-glycerol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Myristoyl-3-Elaidoyl-rac-glycerol involves its interaction with lipid membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in signaling pathways by acting as a secondary messenger in lipid signaling cascades .

Comparison with Similar Compounds

Key Characteristics :

  • Physical Properties : High hydrophobicity due to the long-chain fatty acids (C14 and C18).
  • Biological Relevance : Functions as a lipid intermediate in metabolic pathways and may influence membrane fluidity .

Comparison with Structurally Similar Compounds

Diacylglycerols with Varied Acyl Chains

Compound Name Structure Molecular Weight (g/mol) Key Differences References
9E-Octadecenoic Acid, 2,3-Bis[(1-Oxotetradecyl)Oxy]Propyl Ester Di-ester: sn-1 and sn-2 tetradecanoyl, sn-3 9E-octadecenoyl 794.1 Increased hydrophobicity; higher melting point due to two saturated C14 chains
9-Octadecenoic Acid (Z)-2-Hydroxy-3-[(1-Oxohexadecyl)Oxy]Propyl Ester sn-1 hexadecanoyl (palmitic acid), sn-3 9Z-octadecenoyl (cis-oleic acid) 594.9 Cis-configuration at C9; longer sn-1 chain (C16 vs. C14) affects packing
2-Hydroxy-3-[(9E)-9-Octadecenoyloxy]Propyl (9E)-9-Octadecenoate Di-ester: sn-1 and sn-3 both 9E-octadecenoyl 620.9 Symmetrical trans-oleic acid esters; likely lower melting point than C14 analogs

Functional Implications :

  • Di-esters (e.g., sn-1/sn-2 tetradecanoyl) exhibit greater thermal stability, making them suitable for industrial applications like lubricants .
  • Cis- vs. trans-configurations (e.g., 9Z vs. 9E) influence membrane integration and biochemical signaling .

Monoacylglycerols and Phosphorylated Derivatives

Compound Name Structure Molecular Weight (g/mol) Key Differences References
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester Mono-ester: sn-3 9Z-octadecenoyl, sn-1/sn-2 hydroxyl groups 356.5 Free hydroxyl groups enhance solubility; potential emulsifier properties
2-Hydroxy-3-(Phosphonooxy)Propyl (9E)-9-Octadecenoate sn-3 9E-octadecenoyl, sn-2 phosphate group 452.5 Phosphate group introduces polarity; acts as a lysophosphatidic acid (LPA)

Functional Implications :

  • Monoacylglycerols (e.g., sn-3 9Z-ester) are critical in lipid digestion and drug delivery systems due to amphiphilicity .
  • Phosphorylated derivatives (e.g., LPA) are bioactive signaling molecules involved in cell proliferation and inflammation .

Triacylglycerols and Mixed-Chain Esters

Compound Name Structure Molecular Weight (g/mol) Key Differences References
Glycerol 1-(9Z-Octadecenoate) 2-Hexadecanoate 3-Octadecanoate Tri-ester: sn-1 9Z-octadecenoyl, sn-2 C16, sn-3 C18 862.4 Heterogeneous chains optimize energy storage; liquid-crystalline phase behavior
Octadecanoic Acid, 3-[(1-Oxohexadecyl)Oxy]-2-[(1-Oxotetradecyl)Oxy]Propyl Ester Mixed di-ester: sn-1 C14, sn-2 C16, sn-3 stearic acid (C18:0) 838.2 Saturated chains increase rigidity; used in waxes and coatings

Functional Implications :

  • Triacylglycerols with mixed chains (e.g., C16/C18) are prevalent in natural fats, balancing energy density and fluidity .
  • Fully saturated di-esters (e.g., C14/C16/C18:0) are solid at room temperature, ideal for structural lipids .

Tables of Comparative Data

Table 1. Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (logP) Biological Role
9E-Octadecenoic Acid, 2-Hydroxy-3-[(1-Oxotetradecyl)Oxy]Propyl Ester 566.9 ~25–30 12.5 Metabolic intermediate
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester 356.5 <0 6.8 Emulsifier
2-Hydroxy-3-(Phosphonooxy)Propyl (9E)-9-Octadecenoate 452.5 ~50–55 3.2 Cell signaling

Biological Activity

9E-Octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester, also known as 1-Myristin-3-Olein, is a diacylglycerol compound with significant biological activities. This compound is derived from natural sources and has been studied for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.

  • Molecular Formula : C35H66O5
  • Molecular Weight : 566.9 g/mol
  • CAS Number : 215055-21-3
  • Purity : ≥98%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds related to 9E-octadecenoic acid. For instance, a derivative known as (E)-9-octadecenoic acid ethyl ester (E9OAEE) was found to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The study indicated that E9OAEE inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes involved in inflammation pathways .

Key Findings:

  • Inhibition of NO Production : E9OAEE reduced NO production in a dose-dependent manner.
  • Reduction of Pro-inflammatory Cytokines : It significantly inhibited TNFα production but had lesser effects on IL6 and IL-1β.
  • Mechanism of Action : The compound modulated the MAPK signaling pathways, including ERK, P38, and JNK, leading to reduced inflammatory responses .

Antimicrobial Activity

Another aspect of the biological activity of 9E-octadecenoic acid is its antimicrobial potential. Studies have shown that this compound exhibits both antibacterial and antifungal properties. For example, it was identified as having significant antibacterial activity against various pathogens, including Staphylococcus aureus .

Summary of Antimicrobial Studies:

PathogenActivity TypeInhibition Zone (mm)
Staphylococcus aureusBacteriostatic4.64 ± 1.66
Vibrio alginolyticusBactericidalVaries by isolate

The presence of 9-octadecenoic acid methyl ester in marine natural ingredients has been linked to its antibacterial efficacy, suggesting a broader application in treating infections .

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, E9OAEE was tested on RAW264.7 macrophages to assess its anti-inflammatory effects. The results indicated that at concentrations of 6.25 to 25 μg/mL, E9OAEE did not exhibit cytotoxicity while effectively reducing inflammatory markers such as NO and PGE2 .

Case Study 2: Antimicrobial Efficacy

A study involving various marine bacterial isolates demonstrated that those containing high concentrations of 9-octadecenoic acid exhibited significant antimicrobial activity against pathogenic bacteria. The isolates were tested for their ability to inhibit bacterial growth, showcasing the compound's potential for use in natural antimicrobial formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.